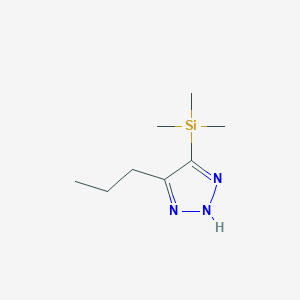
4-Propyl-5-(trimethylsilyl)-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-5-(trimethylsilyl)-2H-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often at room temperature. The trimethylsilyl group can be introduced through silylation reactions using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Propyl-5-(trimethylsilyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学研究应用
4-Propyl-5-(trimethylsilyl)-2H-1,2,3-triazole has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 4-Propyl-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-Propyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-Propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Propyl-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to the presence of the trimethylsilyl group, which imparts enhanced stability and reactivity compared to other triazole derivatives. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.
属性
CAS 编号 |
84645-38-5 |
|---|---|
分子式 |
C8H17N3Si |
分子量 |
183.33 g/mol |
IUPAC 名称 |
trimethyl-(5-propyl-2H-triazol-4-yl)silane |
InChI |
InChI=1S/C8H17N3Si/c1-5-6-7-8(10-11-9-7)12(2,3)4/h5-6H2,1-4H3,(H,9,10,11) |
InChI 键 |
NYSMVHDCZJCURS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NNN=C1[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



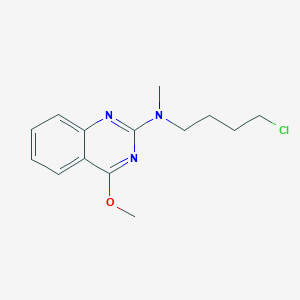
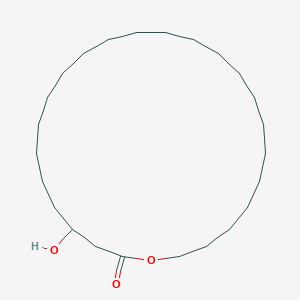
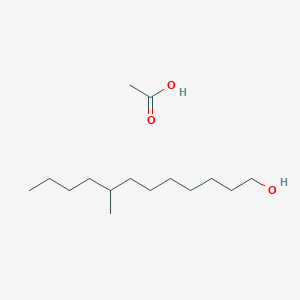
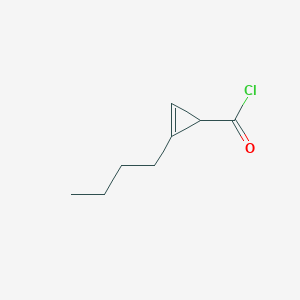
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)


![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
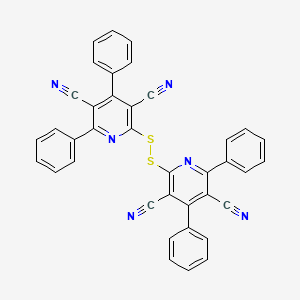
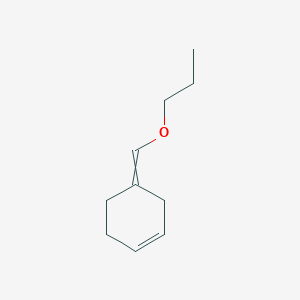

![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)

